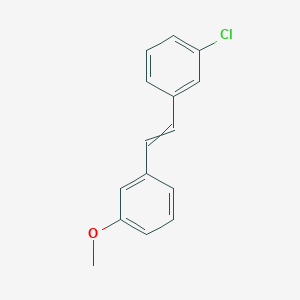
3-Chloro-3'-methoxystilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3’-methoxystilbene is a chemical compound with the molecular formula C15H13ClO and a molecular weight of 244.72 . It appears as a white to orange to green powder or crystal .
Synthesis Analysis
The ground state optimized structure and spectroscopic analysis of 3-chloro-3’-methoxystilbene were studied experimentally by FT-IR techniques and computationally by the first principle density functional theory (DFT) and Hartree-Fock (HF) method with 6-311++G (d, p) level of theory .Molecular Structure Analysis
The molecular structure of 3-Chloro-3’-methoxystilbene has been analyzed using various techniques. The computational vibrational frequencies have been assigned and they agreed satisfactorily with experimental FT-IR and FT-Raman spectra .Chemical Reactions Analysis
The chemical reactions of 3-Chloro-3’-methoxystilbene have been studied in the context of its spectral properties. The computed maximum wavelength of absorption of 3C3’MS are calculated in different solvents (Acetonitrile, Methanol and Ethanol) by TD-DFT method .Physical And Chemical Properties Analysis
3-Chloro-3’-methoxystilbene is a solid at 20°C . It has a melting point range of 41.0 to 44.0 °C . .Wissenschaftliche Forschungsanwendungen
Anticancer Drug Development
3-Chloro-3’-methoxystilbene (3C3’MS) has been studied for its potential application in the development of anticancer drugs . The ground state optimized structure and spectroscopic analysis of 3C3’MS were studied experimentally by FT-IR techniques and computationally by the first principle density functional theory (DFT) and Hartree-Fock (HF) method . This research could pave the way for the development of new anticancer drugs.
Spectroscopic Analysis
The spectroscopic properties of 3C3’MS have been investigated using FT-IR techniques and computational methods . The computational vibrational frequencies have been assigned and they agreed satisfactorily with experimental FT-IR and FT-Raman spectra . This makes 3C3’MS a valuable compound for spectroscopic studies.
Solvent Interaction Studies
The maximum wavelength of absorption of 3C3’MS has been calculated in different solvents (Acetonitrile, Methanol, and Ethanol) by TD-DFT method . This provides valuable insights into the interaction of 3C3’MS with different solvents, which is crucial in various chemical processes.
Nuclear Magnetic Resonance (NMR) Studies
The 1H and 13C nuclear magnetic resonance chemical shifts of 3C3’MS have been calculated using the Gauge independent atomic orbital (GIAO) method . This makes 3C3’MS a useful compound for NMR studies.
Molecular Electrostatic Potential (MEP) Studies
The molecular electrostatic potential (MEP) of 3C3’MS has been reported . This provides valuable information about the charge distribution in the molecule, which is crucial in understanding its reactivity and interaction with other molecules.
Thermodynamic Properties
The thermodynamic properties of 3C3’MS have been computed . This provides valuable information about the stability of the molecule under different conditions.
Wirkmechanismus
Target of Action
It is known that stilbene derivatives, to which 3c3’ms belongs, are often studied for their potential anticancer properties .
Mode of Action
The compound’s interaction with its targets likely involves intra-molecular interactions such as hyperconjugative, mesomeric, and steric effects . These interactions could potentially alter the function of the target molecules, leading to changes at the cellular level.
Action Environment
The action of 3C3’MS may be influenced by various environmental factors. For instance, the solvent in which 3C3’MS is dissolved can affect its absorption wavelength, as demonstrated in a study where the compound’s absorption was calculated in different solvents such as Acetonitrile, Methanol, and Ethanol . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by its surrounding environment.
Eigenschaften
IUPAC Name |
1-chloro-3-[(E)-2-(3-methoxyphenyl)ethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-17-15-7-3-5-13(11-15)9-8-12-4-2-6-14(16)10-12/h2-11H,1H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHFJXLLHMOLGG-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What computational methods were employed to investigate the properties of 3C3'MS for potential anticancer drug applications?
A1: Researchers utilized Density Functional Theory (DFT) and Hartree-Fock (HF) methods with the 6-311++G (d, p) basis set to study the ground state optimized structure and spectroscopic properties of 3C3'MS []. These computational methods allowed them to calculate vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra. Time-Dependent Density Functional Theory (TD-DFT) was further employed to compute the maximum wavelength of absorption in different solvents (Acetonitrile, Methanol, and Ethanol) []. These computational studies provided valuable insights into the structural and electronic properties of 3C3'MS, relevant to its potential as an anticancer agent.
Q2: What insights did the computational studies reveal about the electronic properties and potential reactivity of 3C3'MS?
A2: Analysis of the frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) provided insights into the reactivity and potential interaction sites of 3C3'MS with biological targets []. Additionally, the study calculated quantum chemical descriptors, including HOMO-LUMO energy gap, ionization potential, electron affinity, and chemical hardness, which offered insights into the molecule's stability and reactivity []. These findings could guide further research into understanding how 3C3'MS might interact with specific biological targets to exert its anticancer effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

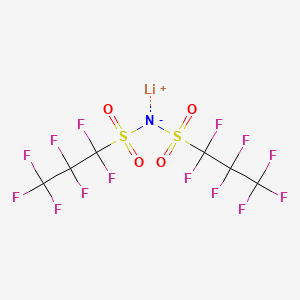

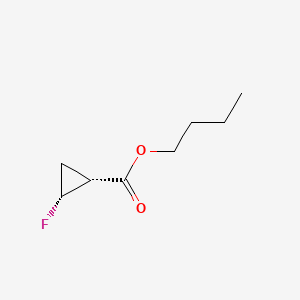

![E-Ethyl 2-[2-(t-butoxycarbonyl)hydrazono]acetate](/img/structure/B1143218.png)
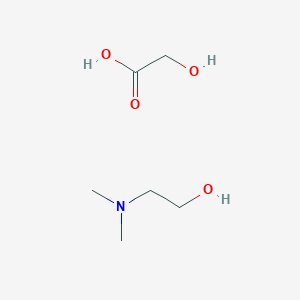
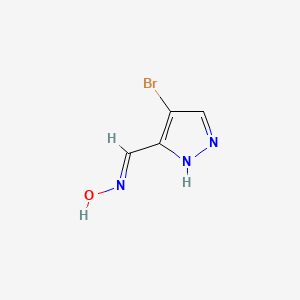


![4-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B1143232.png)
